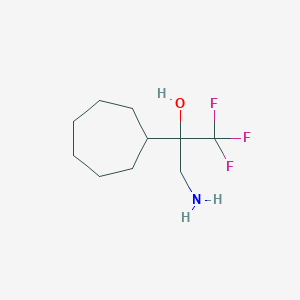![molecular formula C8H15NO3 B13154700 2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal](/img/structure/B13154700.png)
2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal is a chemical compound with the molecular formula C8H15NO3. It is a derivative of oxolane, a five-membered ring containing one oxygen atom. This compound is of interest due to its unique structure, which includes both an amino group and a hydroxyl group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal typically involves the reaction of oxolane derivatives with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the use of aminomethylation reactions, where an oxolane derivative is reacted with formaldehyde and ammonia or an amine under acidic or basic conditions to introduce the aminomethyl group. The hydroxyl group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale aminomethylation and oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino group can participate in substitution reactions, forming new C-N bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of oxolane-3-carbaldehyde or oxolane-3-carboxylic acid.
Reduction: Formation of 2-[3-(aminomethyl)oxolan-3-yl]propan-1-ol.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol: Similar structure but with an ethan-1-ol group instead of a hydroxypropanal group.
3-(Aminomethyl)tetrahydrofuran: Lacks the hydroxypropanal group, making it less versatile in certain reactions.
3-(Piperazin-1-yl)oxolan-2-one: Contains a piperazine ring, which imparts different chemical properties.
Uniqueness
2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal is unique due to its combination of an amino group and a hydroxyl group on an oxolane ring. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
2-[3-(aminomethyl)oxolan-3-yl]-2-hydroxypropanal |
InChI |
InChI=1S/C8H15NO3/c1-7(11,5-10)8(4-9)2-3-12-6-8/h5,11H,2-4,6,9H2,1H3 |
Clave InChI |
MRTOZWOWQFHNAI-UHFFFAOYSA-N |
SMILES canónico |
CC(C=O)(C1(CCOC1)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one](/img/structure/B13154617.png)
![2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile](/img/structure/B13154621.png)




![7-(2-Furyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B13154670.png)
![tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate](/img/structure/B13154674.png)



![6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13154707.png)

![2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13154718.png)
